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1-chloro-10H-phenothiazine 5,5-dioxide
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Overview
Description
1-chloro-10H-phenothiazine 5,5-dioxide is a derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen atoms.
Preparation Methods
The synthesis of 1-chloro-10H-phenothiazine 5,5-dioxide typically involves the oxidation of phenothiazine derivatives. Common oxidizing agents used in this process include hydrogen peroxide, tert-butyl hydroperoxide, and peracetic acid . The reaction conditions often require a controlled environment to ensure the desired product’s purity and yield. Industrial production methods may involve large-scale oxidation processes using similar reagents and conditions .
Chemical Reactions Analysis
1-chloro-10H-phenothiazine 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxide back to its parent phenothiazine derivative.
Substitution: Halogenation and other electrophilic substitution reactions can introduce different functional groups into the phenothiazine ring
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-chloro-10H-phenothiazine 5,5-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-chloro-10H-phenothiazine 5,5-dioxide involves its interaction with molecular targets and pathways within cells. The compound can act as an electron donor or acceptor, influencing redox reactions and cellular signaling pathways. Its effects on specific molecular targets, such as enzymes and receptors, contribute to its biological activities .
Comparison with Similar Compounds
1-chloro-10H-phenothiazine 5,5-dioxide can be compared with other phenothiazine derivatives, such as:
Phenothiazine: The parent compound, known for its use in antipsychotic medications.
10H-phenothiazine 5,5-dioxide: A similar compound without the chlorine substituent, used in various chemical and biological applications
Biological Activity
1-Chloro-10H-phenothiazine 5,5-dioxide is a derivative of phenothiazine, a compound known for its diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Overview of Phenothiazines
Phenothiazines are a class of compounds originally developed as antipsychotic medications. They exhibit a wide range of biological activities beyond their neuroleptic effects, including anti-inflammatory, anticancer, and antimicrobial properties. The structural modifications in phenothiazines significantly influence their biological activities, making them valuable in medicinal chemistry .
Molecular Formula : C12H8ClN2O2S
Molecular Weight : 267.72 g/mol
IUPAC Name : this compound
Canonical SMILES : ClC1=CC2=C(C=C1)N(C(=O)S2(=O))C=C(C=C2)N=C1
Biological Activities
This compound exhibits several notable biological activities:
1. Antimicrobial Properties
Research indicates that this compound has significant antimicrobial activity against various bacterial strains. It operates through mechanisms such as:
- Inhibition of Cell Wall Synthesis : Similar to other phenothiazine derivatives, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to cell lysis and death .
- Disruption of Membrane Integrity : The compound can also disrupt the integrity of bacterial membranes, contributing to its bactericidal effects .
2. Anticancer Activity
Phenothiazine derivatives have been studied for their potential anticancer properties. The following mechanisms have been observed:
- Inhibition of P-glycoprotein : This action can reverse multidrug resistance in cancer cells .
- Induction of Apoptosis : Studies show that phenothiazine derivatives can trigger apoptotic pathways in cancer cells, promoting cell death.
3. Neuroprotective Effects
There is emerging evidence suggesting that this compound may have neuroprotective effects:
- Cholinesterase Inhibition : Similar to donepezil, it may inhibit acetylcholinesterase (AChE), which is beneficial in treating Alzheimer's disease by increasing acetylcholine levels in the brain .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival and proliferation.
- Receptor Interaction : It may also interact with neurotransmitter receptors, influencing neurochemical pathways relevant to mood and cognition.
Research Findings and Case Studies
Several studies have documented the biological activity of this compound:
Properties
CAS No. |
61174-84-3 |
---|---|
Molecular Formula |
C12H8ClNO2S |
Molecular Weight |
265.72 g/mol |
IUPAC Name |
1-chloro-10H-phenothiazine 5,5-dioxide |
InChI |
InChI=1S/C12H8ClNO2S/c13-8-4-3-7-11-12(8)14-9-5-1-2-6-10(9)17(11,15)16/h1-7,14H |
InChI Key |
ISEXLFKPJQQKTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2(=O)=O)C=CC=C3Cl |
Origin of Product |
United States |
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